(4-Carbamoyl-2-fluorophenyl)boronic acid

Übersicht

Beschreibung

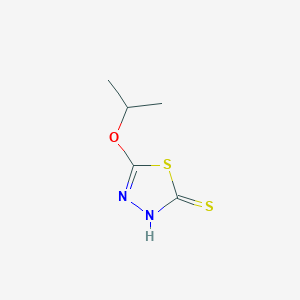

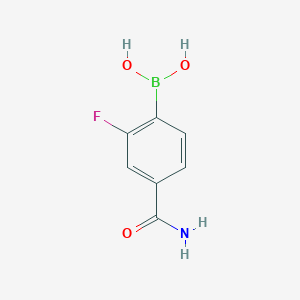

“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .

Chemical Reactions Analysis

Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

In the study, they proposed a new easy, safe, inexpensive, and metal-free synthesis method for carbamoyl fluoride. They also performed stability studies, particularly under physiological conditions, and lipophilicity measurements .

It’s important to note that the specific applications, methods of application or experimental procedures, and the results or outcomes obtained would depend on the context of the research being conducted.

- Field : Biomedical Research

- Summary : Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications .

- Methods : The conjugation of phenylboronic acid and its moieties with chitosan, a cationic polysaccharide, has shown to exhibit a plethora of properties that can be exploited .

- Results : These conjugates have the ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also function as a diagnostic agent . Another noteworthy use of these conjugates has been in wound healing and tumor targeting .

- Field : Chemistry

- Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .

- Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .

- Results : The results or outcomes obtained would also depend on the context of the research being conducted .

Biomedical Applications

Chemical Synthesis

- Field : Biomedical Research

- Summary : Phenylboronic acid-modified poly (lactic acid)–poly (ethyleneimine) (PLA–PEI) copolymer loaded with doxorubicin (Dox) has been developed for intracellular imaging and pH-responsive drug delivery .

- Methods : The nanoparticles exhibited superior fluorescence properties, such as fluorescence stability, no blinking and excitation-dependent fluorescence behavior .

- Results : The Dox-loaded fluorescent nanoparticles showed pH-responsive drug release and were more effective in suppressing the proliferation of MCF-7 cells. In addition, the biocompatible fluorescent nanoparticles could be used as a tool for intracellular imaging and drug delivery, and the process of endosomal escape was traced by real-time imaging .

- Field : Chemistry

- Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .

- Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .

- Results : The results or outcomes obtained would also depend on the context of the research being conducted .

Intracellular Imaging and Drug Delivery

Chemical Synthesis

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUCXBQJEJTERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660308 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Carbamoyl-2-fluorophenyl)boronic acid | |

CAS RN |

874289-22-2 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)